molecular formula C9H7BrClNS B13328628 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole

Cat. No.: B13328628
M. Wt: 276.58 g/mol
InChI Key: VQVZXYFVRFIKKO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine, chlorine, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole typically involves the bromination and chlorination of 2-ethylbenzothiazole. Common synthetic pathways include:

    Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.

    Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.

    Microwave Irradiation: This technique accelerates the reaction process by using microwave energy.

Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods minimize the use of toxic solvents and reduce the formation of side products, aligning with green chemistry principles .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium amide, thiourea.

Major Products:

Scientific Research Applications

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential for further functionalization .

Properties

Molecular Formula

C9H7BrClNS

Molecular Weight

276.58 g/mol

IUPAC Name

6-bromo-4-chloro-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H7BrClNS/c1-2-8-12-9-6(11)3-5(10)4-7(9)13-8/h3-4H,2H2,1H3

InChI Key

VQVZXYFVRFIKKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2Cl)Br

Origin of Product

United States

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